molecular formula C26H21N3O3 B2771381 ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901246-51-3

ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2771381
CAS No.: 901246-51-3
M. Wt: 423.472
InChI Key: HCNIQUMHINACIJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinoline core fused with a pyrazole ring, which is further substituted with ethyl, methoxyphenyl, and phenyl groups. This unique arrangement contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Pfitzinger reaction involving isatin and an aryl methyl ketone. The pyrazole ring is then introduced via a cyclization reaction using hydrazine derivatives.

  • Step 1: Synthesis of Quinoline Core

      Reactants: Isatin, aryl methyl ketone

      Conditions: Acidic or basic medium, reflux

      Product: Quinoline derivative

  • Step 2: Formation of Pyrazole Ring

      Reactants: Quinoline derivative, hydrazine hydrate

      Conditions: Reflux in ethanol

      Product: Pyrazoloquinoline intermediate

  • Step 3: Substitution and Esterification

      Reactants: Pyrazoloquinoline intermediate, ethyl chloroformate, 2-methoxyaniline, phenylboronic acid

      Conditions: Catalytic amounts of palladium, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran)

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid

Major Products

    Oxidation: Hydroxy or carbonyl derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can be compared with other pyrazoloquinoline derivatives, such as:

  • Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
  • Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

These compounds share a similar quinoline core but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

IUPAC Name

ethyl 1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-3-32-26(30)18-13-14-21-19(15-18)25-20(16-27-21)24(17-9-5-4-6-10-17)28-29(25)22-11-7-8-12-23(22)31-2/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNIQUMHINACIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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